Cas no 857599-37-2 (Methyl 2-iodo-5-methoxybenzoate)

Methyl 2-iodo-5-methoxybenzoate structure
857599-37-2 structure
Product Name:Methyl 2-iodo-5-methoxybenzoate
Numero CAS:857599-37-2
MF:C9H9IO3
MW:292.070435285568
MDL:MFCD12923253
CID:1038783
PubChem ID:70701075
Update Time:2024-10-26

Methyl 2-iodo-5-methoxybenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-iodo-5-methoxybenzoate
    • 2-Iodo-5-methoxy-benzoic acid methyl ester
    • 3345AC
    • FCH1378634
    • AK100208
    • AX8241185
    • ST24025242
    • m-Anisic acid, 6-iodo-, methyl ester (5CI)
    • CS-0131369
    • methyl 2-iodo-5-methoxy-benzoate
    • AS-44988
    • DTXSID50743854
    • DB-142885
    • AKOS016002685
    • 857599-37-2
    • AB9739
    • Methyl2-iodo-5-methoxybenzoate
    • MFCD12923253
    • SY241024
    • MDL: MFCD12923253
    • Inchi: 1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
    • Chiave InChI: RDRCCNSFEFSPTO-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(I)=CC=C(OC)C=1)OC

Proprietà calcolate

  • Massa esatta: 291.95964g/mol
  • Massa monoisotopica: 291.95964g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 35.5

Methyl 2-iodo-5-methoxybenzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-5g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
5g
1939.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-1g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
1g
595.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-250mg
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
250mg
242CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-100mg
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
100mg
105CNY 2021-05-07
Chemenu
CM161000-5g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
5g
$439 2021-06-16
Alichem
A019094902-10g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
10g
$710.20 2023-08-31
Alichem
A019094902-25g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
25g
$1193.94 2023-08-31
Alichem
A019094902-100g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
100g
$3450.50 2023-08-31
Ambeed
A222568-250mg
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
250mg
$30.0 2025-04-16
Ambeed
A222568-1g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
1g
$36.0 2025-04-16

Methyl 2-iodo-5-methoxybenzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  rt; rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
A general method for one-step synthesis of monofluoroiodane(III) reagents using silver difluoride
Ren, Jing; et al, Chinese Chemical Letters, 2022, 33(11), 4834-4837

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
1.2 Reagents: Water
Riferimento
A Divergent Approach to the Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from Atropisomeric N-Aryl Oxindole Derivatives
Nakazaki, Atsuo ; et al, Chemistry - An Asian Journal, 2016, 11(22), 3267-3274

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation
Yakura, Takayuki; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 971-978

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Solvents: Methanol ,  Dichloromethane ;  30 min, rt
Riferimento
Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)-H Functionalization Cascades
Jing, Changcheng; et al, Journal of the American Chemical Society, 2022, 144(37), 16749-16754

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux; reflux → rt
Riferimento
2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone
Uyanik, Muhammet; et al, Journal of the American Chemical Society, 2009, 131(1), 251-262

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 1 h, 100 °C; 100 °C → rt; 14 h, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation
Yakura, Takayuki; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 971-978

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 1 h, 100 °C; 100 °C → rt; 14 h, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation
Yakura, Takayuki; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 971-978

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  10 min, < 5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  15 min, < 5 °C; 3 h, 100 °C; 100 °C → rt; 18 h, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
2.2 Reagents: Water
Riferimento
A Divergent Approach to the Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from Atropisomeric N-Aryl Oxindole Derivatives
Nakazaki, Atsuo ; et al, Chemistry - An Asian Journal, 2016, 11(22), 3267-3274

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  0 °C; 4 h, 75 °C
Riferimento
Synthesis of FeIII and FeIV Cyanide Complexes Using Hypervalent Iodine Reagents as Cyano-Transfer One-Electron Oxidants
Souilah, Charafa; et al, Angewandte Chemie, 2022, 61(22),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium carbonate
Riferimento
2,7-Dinitrophenanthrene-9,10-dione as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids
Shi, Gaochang; et al, Organic Chemistry Frontiers, 2023, 10(10), 2429-2433

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Dimethylformamide ;  4 h, rt
Riferimento
Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum
Murata, Chihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1428-1433

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, rt → reflux
Riferimento
Direct Carbocyclizations of Benzoic Acids: Catalyst-Controlled Synthesis of Cyclic Ketones and the Development of Tandem aHH (acyl Heck-Heck) Reactions
Miles, Kelsey C.; et al, Chemistry - A European Journal, 2014, 20(36), 11336-11339

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl carbonate ;  16 h, reflux
Riferimento
Rapid access to a pentacyclic library core structure: A microwave assisted approach
Patterson, Stephen; et al, QSAR & Combinatorial Science, 2004, 23(10), 883-890

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  -5 °C; 30 min, -5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  -5 °C; 1 - 3 h, rt
Riferimento
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  cooled; 70 °C
1.3 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → reflux; 2 h, reflux
Riferimento
A facile synthesis of dibenzopyrroloazepinones as tetracyclic allocolchicinoids - an unusual 1,2-phenyl shift
Wu, Liang; et al, Chemical Communications (Cambridge, 2010, 46(2), 318-320

Metodo di produzione 16

Condizioni di reazione
Riferimento
Pd-Catalyzed/Iodide-Promoted α-Arylation of Ketones for the Regioselective Synthesis of Isocoumarins
Casnati, Alessandra; et al, Journal of Organic Chemistry, 2017, 82(15), 8296-8303

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 20 min, 0 °C; 30 min, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ,  Dimethylformamide ;  4 h, rt
Riferimento
Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum
Murata, Chihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1428-1433

Methyl 2-iodo-5-methoxybenzoate Raw materials

Methyl 2-iodo-5-methoxybenzoate Preparation Products

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm